Tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)11-8-10(6-7-14-11)15-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXWOUKNSKQJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate typically involves the reaction of 4-(cyclopropylamino)pyridine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate has been investigated for its potential as an inhibitor of various biological pathways, particularly those involved in cancer progression. Its structure allows for interaction with key enzymes and receptors, making it a candidate for drug development.
-
Enzyme Inhibition
- The compound has shown promise as an inhibitor of kinases involved in cell signaling pathways, particularly the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in tumorigenesis. Inhibitors targeting this pathway can lead to apoptosis in cancer cells, making this compound particularly relevant in cancer research.
-
Neuropharmacology
- Research indicates that derivatives of this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases.
-
Agrochemical Development
- The compound's structural features may lend themselves to the development of herbicides or pesticides, particularly through modifications that enhance its efficacy against specific plant pathogens.
Case Studies and Research Findings
Several studies highlight the biological activities associated with this compound:
-
Anticancer Activity :
- A study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values obtained were in the low micromolar range, indicating potent activity.
-
Kinase Inhibition :
- Research focused on enzyme kinetics revealed that this compound effectively inhibits specific kinases involved in cancer metabolism. This inhibition was corroborated by molecular docking studies that illustrated favorable binding interactions with the enzyme active sites.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies indicated that the compound has good oral bioavailability and systemic exposure when administered in vivo. This characteristic is crucial for its potential development as a therapeutic agent.
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl group | Anticancer activity |
| Tert-butyl 4-(phenylamino)pyridine-2-carboxylate | Phenyl group | Moderate kinase inhibition |
| Tert-butyl 4-(piperidin-1-yl)pyridine-2-carboxylate | Piperidine group | Neuroprotective effects |
Mechanism of Action
The mechanism of action of tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Pyridine-Based Tert-Butyl Esters
Pyridine derivatives with tert-butyl ester groups are widely studied for their stability and synthetic utility. Key analogs include:
Insights :
Cyclopropylamino-Containing Compounds
The cyclopropylamino moiety is a critical pharmacophore in antiviral and antibacterial agents. Notable comparisons include:
Insights :
- The pyridine core in the target compound offers improved metabolic stability compared to purine-based abacavir, which exhibits cytotoxicity in vitro .
- Piperidine analogs with cyclopropylamino groups (e.g., ) show instability in acidic environments, contrasting with the robustness of the pyridine-based target compound .
Piperidine/Piperazine Derivatives
Piperidine and piperazine derivatives with tert-butyl groups are common in CNS drug discovery:
Insights :
- The target compound’s pyridine ring provides distinct electronic properties compared to piperidine/piperazine derivatives, influencing solubility and target engagement .
Biological Activity
Tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group, a pyridine ring, and a cyclopropylamino moiety, which contribute to its distinctive chemical properties. The presence of these functional groups enables interactions with various biological targets, making it a candidate for further research in pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Receptor Binding : The cyclopropylamino group may enhance binding affinity to certain receptors, influencing their activity. This interaction can lead to modulation of signaling pathways involved in various physiological processes.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which can be critical in therapeutic applications, particularly in cancer and infectious diseases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound's minimum inhibitory concentration (MIC) values were determined using standard protocols, revealing promising results against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Antitumor Activity
The compound's antitumor potential has been explored in several studies. In one notable study, this compound was tested against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
- In vitro Results :
- At 10 µM concentration: 55% reduction in cell viability after 72 hours.
- In vivo Studies :
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine ring and cyclopropyl group have been systematically studied to enhance potency and selectivity.
Key Findings:
- Pyridine Substitutions : Alterations at the 2-position of the pyridine ring significantly affect binding affinity and biological activity.
- Cyclopropyl Modifications : Variations in the cyclopropyl moiety influence the compound's interaction with target proteins, impacting both efficacy and toxicity profiles .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cytotoxicity Assessment : A study evaluating cytotoxic effects on human cell lines demonstrated that the compound exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
- Inhibition Studies : Research focused on enzyme inhibition showed that this compound effectively inhibited specific enzymes implicated in disease pathways, reinforcing its therapeutic potential .
Q & A
Q. What are the common synthetic routes for Tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate in laboratory settings?
The synthesis typically involves multi-step reactions, including:
- Cyclopropane introduction : Cyclopropylamine may be coupled to the pyridine core via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .
- Carboxylate protection : The tert-butyl ester group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, triethylamine) to protect the carboxylate functionality during subsequent reactions .
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization is employed to isolate the final product. Reaction yields vary depending on solvent choice (e.g., DMF, acetonitrile) and temperature control .
Q. How is the compound characterized post-synthesis?
Key analytical methods include:
- NMR spectroscopy : and NMR confirm structural integrity, with characteristic shifts for the tert-butyl group (~1.4 ppm) and pyridine/cyclopropyl protons .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity (>95% by HPLC) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, though this requires high-purity samples .
Advanced Research Questions
Q. What strategies resolve contradictory data in reaction yields or purity across studies?
Discrepancies often arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMSO) may enhance cyclopropane coupling efficiency compared to non-polar solvents .
- Catalyst optimization : Screening palladium/ligand combinations (e.g., PdCl₂ vs. Pd(OAc)₂) improves reproducibility .
- Batch-to-batch variability : Implementing quality control (QC) protocols, such as tracking impurity profiles via LC-MS, mitigates inconsistencies .
Q. How can researchers design stability studies under varying conditions?
Methodological considerations include:
- pH-dependent stability : Incubate the compound in buffers (pH 3–10) at 25°C/37°C, monitoring degradation via UV-Vis or HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, while accelerated stability studies (40°C/75% RH) predict shelf life .
- Light sensitivity : Expose samples to UV/visible light and quantify photodegradation products using tandem mass spectrometry .
Q. What computational methods predict the compound’s biological activity?
Advanced approaches include:
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the cyclopropylamino group .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro activity data to optimize lead compounds .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks, particularly for the tert-butyl ester’s metabolic stability .
Data Contradiction and Validation
Q. How should researchers address limited toxicity data for this compound?
Proposed workflows:
- In silico toxicity prediction : Use platforms like ProTox-II to estimate LD50 and hepatotoxicity risks .
- In vitro assays : Conduct cytotoxicity screening (e.g., MTT assay on HEK293 cells) and genotoxicity tests (Ames assay) .
- Dose-response studies : Establish safe exposure limits in primary cell lines before advancing to in vivo models .
Structural and Functional Insights
Q. How does the cyclopropylamino group influence reactivity?
The cyclopropane ring:
- Steric effects : Hinders nucleophilic attack at the pyridine nitrogen, altering reaction pathways in substitution reactions .
- Electronic effects : The strained ring increases electron density on the adjacent amino group, enhancing its nucleophilicity in cross-coupling reactions .
- Biological impact : Improves membrane permeability compared to bulkier substituents, as observed in analogs like tert-butyl 4-(ethylamino)piperidine derivatives .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods
| Step | Conditions (Evidence) | Yield Range |
|---|---|---|
| Cyclopropane coupling | Pd(OAc)₂/Xantphos, DMSO, 80°C | 45–65% |
| Boc protection | Boc₂O, DMAP, CH₂Cl₂, RT | 85–95% |
| Purification | Silica gel chromatography (EtOAc/Hexane) | 70–90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
